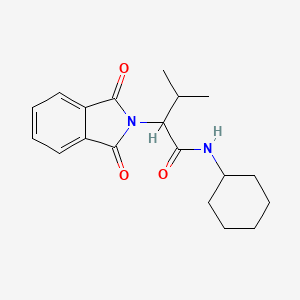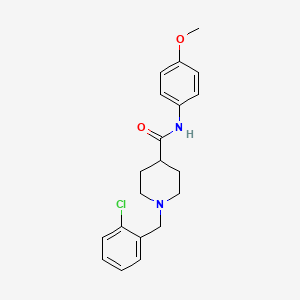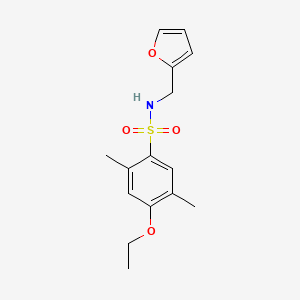![molecular formula C23H37N3OS B4934313 N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4934313.png)
N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as MPBP, is a synthetic compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential as a psychoactive drug, particularly for its effects on the central nervous system. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated in various scientific research studies.
作用機序
The exact mechanism of action of N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is not fully understood. However, it is believed to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor subtype. The compound is also believed to affect other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects
N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to induce hallucinations and altered states of consciousness in animal studies. It has also been shown to increase locomotor activity and cause hyperthermia. The compound has been investigated for its potential as a therapeutic agent for various psychiatric disorders, including depression, anxiety, and addiction.
実験室実験の利点と制限
One of the advantages of using N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in lab experiments is its potency and selectivity for the 5-HT2A receptor subtype. This makes it a useful tool for investigating the role of this receptor subtype in various physiological and behavioral processes. However, one of the limitations of using N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is its potential for abuse and its psychoactive effects. Therefore, precautions must be taken when handling and administering the compound.
将来の方向性
There are several future directions for research on N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the development of new and more efficient synthesis methods for the compound. Another area of interest is the investigation of the potential therapeutic applications of N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide for various psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on various neurotransmitter systems.
合成法
The synthesis of N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of 1-(3-phenylpropyl)piperidine with N-methylthioethylamine and 4-chlorobenzoyl chloride. The reaction results in the formation of N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, which is then purified using column chromatography. The purity of the compound is then confirmed using spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential as a psychoactive drug. It has been investigated for its effects on the central nervous system, particularly for its potential as a hallucinogen. The compound has been used in various animal studies to investigate its behavioral and physiological effects. It has also been studied for its potential as a therapeutic agent for various psychiatric disorders.
特性
IUPAC Name |
N-(2-methylsulfanylethyl)-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3OS/c1-28-19-13-24-23(27)21-9-17-26(18-10-21)22-11-15-25(16-12-22)14-5-8-20-6-3-2-4-7-20/h2-4,6-7,21-22H,5,8-19H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPBVQXIFJNWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)
![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)

![6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4934279.png)

![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)
![4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B4934334.png)

